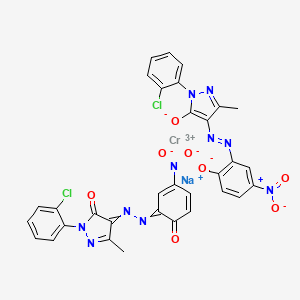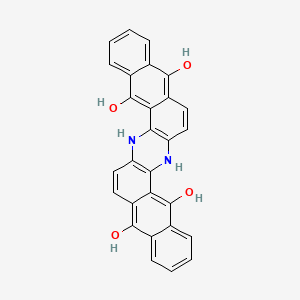
6,15-Dihydroanthrazine-5,9,14,18-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,15-Dihydroanthrazine-5,9,14,18-tetrol is an organic compound with the molecular formula C28H18N2O4 It is a derivative of anthrazine, characterized by the presence of hydroxyl groups at positions 5, 9, 14, and 18
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,15-Dihydroanthrazine-5,9,14,18-tetrol typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone derivatives.
Reduction: The anthraquinone derivatives undergo reduction to form the corresponding anthrazine intermediates.
Hydroxylation: The anthrazine intermediates are then hydroxylated at specific positions (5, 9, 14, and 18) using suitable reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactions under controlled conditions. The process includes:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6,15-Dihydroanthrazine-5,9,14,18-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, dihydro derivatives, and substituted anthrazine compounds.
Scientific Research Applications
6,15-Dihydroanthrazine-5,9,14,18-tetrol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,15-Dihydroanthrazine-5,9,14,18-tetrol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in oxidative stress and cellular signaling.
Pathways: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
6,15-Dihydroanthrazine-5,9,14,18-tetrone: A closely related compound with similar chemical properties.
Trichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone: Another derivative with additional chlorine atoms.
Uniqueness
6,15-Dihydroanthrazine-5,9,14,18-tetrol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
101033-42-5 |
|---|---|
Molecular Formula |
C28H18N2O4 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene-5,12,20,27-tetrol |
InChI |
InChI=1S/C28H18N2O4/c31-25-13-5-1-3-7-15(13)27(33)21-17(25)9-11-19-23(21)29-20-12-10-18-22(24(20)30-19)28(34)16-8-4-2-6-14(16)26(18)32/h1-12,29-34H |
InChI Key |
JAVBSDHJVCQIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2O)NC5=C(N4)C6=C(C7=CC=CC=C7C(=C6C=C5)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


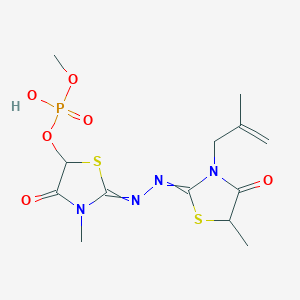
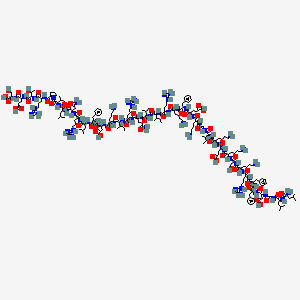
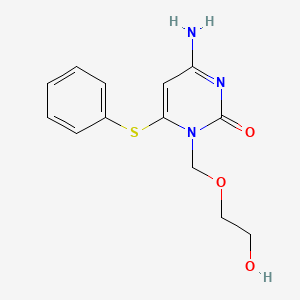
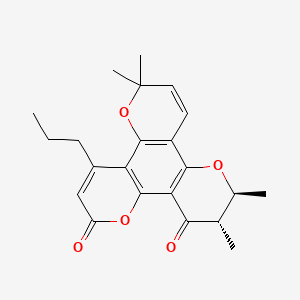
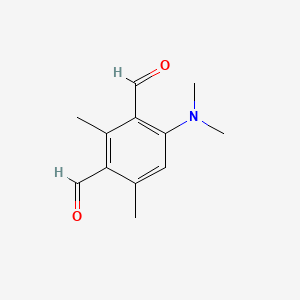
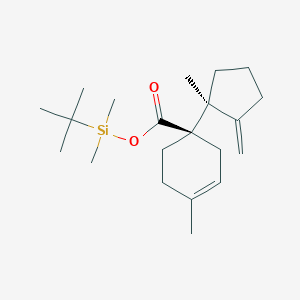
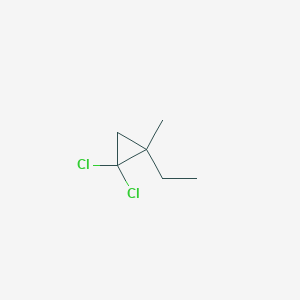
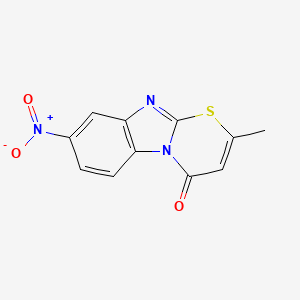
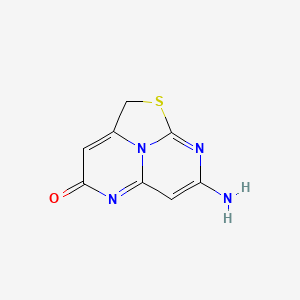
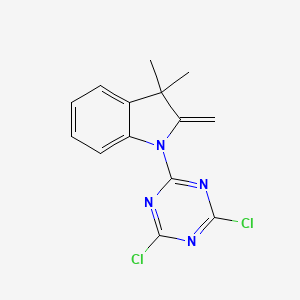
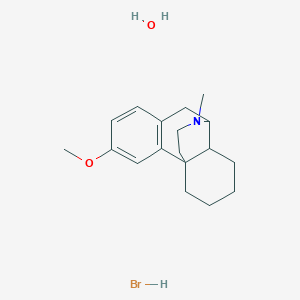
![(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B15197089.png)

